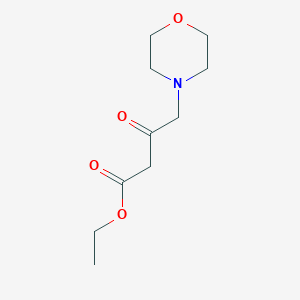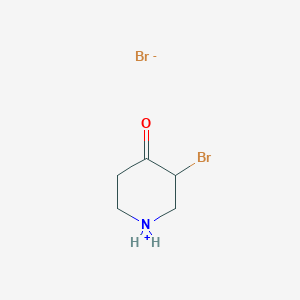
D-|A-Hydroxyglutaric acid (disodium)
Übersicht
Beschreibung
D-|A-Hydroxyglutaric acid (disodium) is a useful research compound. Its molecular formula is C5H6Na2O5 and its molecular weight is 192.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-|A-Hydroxyglutaric acid (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-|A-Hydroxyglutaric acid (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomarker Identification in Glioma
D-Alpha-Hydroxyglutaric acid (disodium), specifically L-2-Hydroxyglutaric acid disodium salt (L-2HG), has been identified as a unique biomarker in glioma. Terahertz time-domain spectroscopy (THz-TDS) effectively detects L-2HG in human brain glioma, aiding in glioma diagnosis and treatment (Peng, Chen, & Zhu, 2018).
Cancer Development and Diagnosis
2-Hydroxyglutaric acid disodium salt (2HG) is significant in recognizing cancer development stages and identifying boundaries between normal and cancer tissues. Terahertz Time-domain Spectroscopy (THz-TDS) and Density Functional Theory help distinguish 2HG isomers, crucial for glioma investigation and clinical surgery (Chen, Peng, Jiang, Zhao, Zhao, & Zhu, 2017).
Diagnosis of Hydroxyglutaric Acidemias
A stable-isotope dilution assay has been developed for quantifying D- and L-2-hydroxyglutaric acids in physiological fluids. This method is crucial for diagnosing and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias, a group of metabolic disorders (Gibson et al., 1993).
Metabolic Studies and Disease Mechanisms
Understanding the biochemical and genetic defects in L-2-hydroxyglutaric aciduria, a neurometabolic disorder characterized by elevated L-2-hydroxyglutaric acid levels, has advanced through the identification of mutations in related genes and enzymes (Rzem et al., 2004). Additionally, the study of 2-hydroxyglutarate (2HG) onco-metabolites has revealed their role in inhibiting α-KG dependent dioxygenases, contributing to the risk of malignant tumors. Chiral derivatization combined with liquid chromatography/mass spectrometry (LC-ESI-MS/MS) analysis provides sensitive determination of D- and L-2HG enantiomers, aiding in the diagnosis of 2HG-related diseases (Cheng et al., 2015).
Eigenschaften
IUPAC Name |
disodium;(2R)-2-hydroxypentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-HWYNEVGZSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



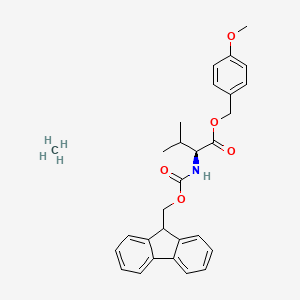
![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methoxy]-3-oxopropyl]indole-1-carboxylate;methane](/img/structure/B7839889.png)
![[4-[(4-Methylphenyl)methoxy]phenyl]methyl imidazole-1-carboxylate](/img/structure/B7839892.png)
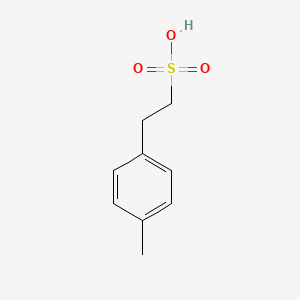
![Triethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B7839903.png)

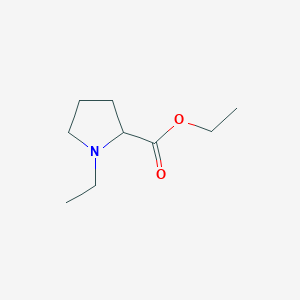


![1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride](/img/structure/B7839935.png)
